(+)-trans-Limonene 1,2-epoxide
Overview
Description
(+)-trans-Limonene 1,2-epoxide is a chiral epoxide derived from limonene, a naturally occurring monoterpene found in the oils of citrus fruits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-trans-Limonene 1,2-epoxide can be achieved through several methods, with the most common being the epoxidation of limonene. One widely used method is the Jacobsen epoxidation, which involves the use of a chiral manganese catalyst to achieve high enantioselectivity . The reaction typically proceeds under mild conditions, with the addition of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. High-pressure homogenization techniques are also employed to produce solid lipid nanoparticles loaded with the compound, enhancing its stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: (+)-trans-Limonene 1,2-epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other functionalized products.
Oxidation: The epoxide ring can be further oxidized to form more complex oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of new carbon-oxygen bonds.
Common Reagents and Conditions:
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide, leading to the formation of trans-diols.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring, resulting in the formation of alcohols or other substituted products.
Major Products: The major products formed from these reactions include trans-diols, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(+)-trans-Limonene 1,2-epoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (+)-trans-Limonene 1,2-epoxide primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products . In biological systems, the compound can interact with cellular components, potentially leading to oxidative stress and cytotoxic effects .
Comparison with Similar Compounds
Limonene 1,2-epoxide: The cis-isomer of limonene 1,2-epoxide, which has different stereochemistry and potentially different reactivity.
Limonene: The parent compound from which (+)-trans-Limonene 1,2-epoxide is derived.
Other monoterpene epoxides: Compounds such as pinene oxide and myrcene oxide, which share similar structural features and reactivity.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its cis-isomer and other related compounds.
Properties
IUPAC Name |
(1S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8?,9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-AGROOBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CC[C@]2([C@H](C1)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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